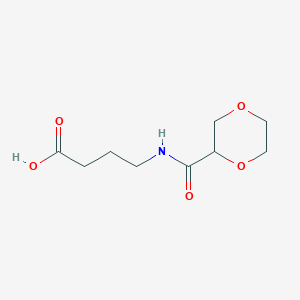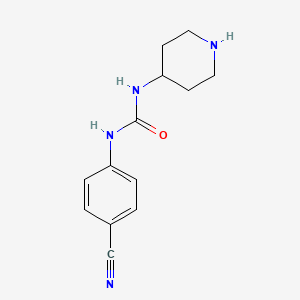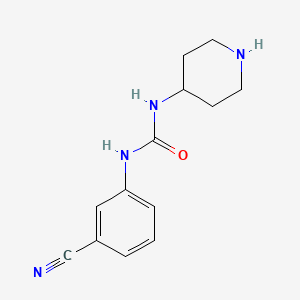![molecular formula C14H21N3O3 B7541232 1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541232.png)
1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid, commonly known as TIPP, is a peptide that has gained significant attention in the field of scientific research. TIPP is a derivative of the naturally occurring peptide, enkephalin, and has been found to possess potent analgesic properties. In
Mecanismo De Acción
TIPP exerts its analgesic effects by binding to the delta opioid receptor, a G protein-coupled receptor that is involved in pain modulation. TIPP is a selective delta opioid receptor agonist, meaning it activates only the delta receptor and not other opioid receptors. Activation of the delta receptor leads to the inhibition of pain signaling pathways, resulting in pain relief.
Biochemical and Physiological Effects:
TIPP has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its analgesic and anti-addictive properties. TIPP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models, TIPP has been found to have a low potential for respiratory depression, a common side effect of opioid analgesics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TIPP in lab experiments is its high potency and selectivity for the delta opioid receptor. This allows for more precise studies of the delta receptor and its role in pain modulation. However, TIPP's high potency can also be a limitation, as it may require lower doses than other opioid analgesics, making it more difficult to administer and study.
Direcciones Futuras
There are several future directions for research on TIPP. One area of interest is the development of TIPP analogs with improved pharmacokinetic properties, such as longer half-lives and improved bioavailability. Another area of interest is the use of TIPP in combination with other analgesics, such as non-steroidal anti-inflammatory drugs (NSAIDs), to enhance pain relief and reduce the risk of side effects. Finally, further research is needed to fully understand the mechanisms of action of TIPP and its potential therapeutic applications.
Métodos De Síntesis
TIPP can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while the SPPS method involves the coupling of protected amino acids in solution. Both methods have been used successfully to synthesize TIPP, with yields ranging from 20-50%.
Aplicaciones Científicas De Investigación
TIPP has been extensively studied for its analgesic properties. It has been found to be more potent and longer-lasting than morphine in animal models of pain. TIPP has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as arthritis. Additionally, TIPP has been studied for its potential use in drug addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-9-11(10(2)16(3)15-9)6-7-13(18)17-8-4-5-12(17)14(19)20/h12H,4-8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEOKDLZZSKIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541152.png)
![3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541160.png)
![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)

![2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid](/img/structure/B7541176.png)

![2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid](/img/structure/B7541198.png)

![2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B7541208.png)
![2-[[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541211.png)

![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B7541226.png)
![1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541237.png)
![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)